9,10-Anthracenedione, 1-(3-aminopropoxy)-
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Overview
Description
9,10-Anthracenedione, 1-(3-aminopropoxy)- is a derivative of 9,10-anthracenedione, which is an important class of quinonic compounds. These compounds are known for their diverse applications in various fields, including dye manufacturing, biological research, and pharmaceuticals
Preparation Methods
The synthesis of 9,10-Anthracenedione, 1-(3-aminopropoxy)- typically involves the reaction of 9,10-anthracenedione with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
9,10-Anthracenedione, 1-(3-aminopropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinonic structures.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9,10-Anthracenedione, 1-(3-aminopropoxy)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-(3-aminopropoxy)- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar compounds to 9,10-Anthracenedione, 1-(3-aminopropoxy)- include:
9,10-Anthracenedione: The parent compound, known for its use in dye manufacturing and biological research.
1-amino-9,10-anthracenedione: A derivative with similar applications but different chemical properties.
1-amino-4-hydroxy-9,10-anthracenedione: Another derivative with unique properties and applications.
Properties
CAS No. |
131011-95-5 |
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Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
1-(3-aminopropoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO3/c18-9-4-10-21-14-8-3-7-13-15(14)17(20)12-6-2-1-5-11(12)16(13)19/h1-3,5-8H,4,9-10,18H2 |
InChI Key |
NBWAZIMZWZUAOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OCCCN |
Origin of Product |
United States |
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